BenchChemオンラインストアへようこそ!

Sodium Valproate

Formulation Science Pharmaceutical Manufacturing Solid Dosage Forms

Sodium valproate is the solid, highly water-soluble API essential for direct compression and granulation in solid oral dosage formulation. Unlike the liquid parent acid, its powder state enables reliable manufacturing. For epigenetic research, its well-characterized HDAC inhibition profile (Class I, HDAC1 IC50 35.5–400 µM) ensures reproducible target engagement. Used as a reference standard in HPLC/GC method validation. Choose this ≥98% pure, crystalline form for consistent dissolution, assay performance, and stability in your R&D pipeline.

Molecular Formula C8H15NaO2
Molecular Weight 166.19 g/mol
CAS No. 1069-66-5
Cat. No. B1682816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Valproate
CAS1069-66-5
Synonyms2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral
Molecular FormulaC8H15NaO2
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)O.[Na]
InChIInChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyAEQFSUDEHCCHBT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sodium Valproate (CAS 1069-66-5): Technical Profile and Procurement Considerations


Sodium valproate (CAS 1069-66-5) is the sodium salt of valproic acid, a branched short-chain fatty acid. It is a white or almost white, crystalline, and deliquescent powder with the molecular formula C8H15NaO2 and a molecular weight of 166.19 g/mol [1]. As a solid at room temperature, it is the preferred form for manufacturing solid oral dosage forms, in contrast to its parent compound, valproic acid, which exists as a liquid [2]. The compound is freely soluble in water and ethanol, a key physicochemical property that distinguishes it from valproic acid, which is only slightly soluble in water [1]. Its primary therapeutic use is as an antiepileptic agent, though it is also indicated for bipolar disorder and migraine prophylaxis.

Sodium Valproate: Critical Physicochemical and Pharmacokinetic Distinctions


While sodium valproate, valproic acid, and divalproex sodium share the same active moiety (the valproate ion), their interchangeable use is often not feasible in research or industrial settings. Their distinct physicochemical properties—including physical state, solubility, hygroscopicity, and dissolution characteristics—directly impact formulation design, manufacturing processes, and in vitro assay performance [1]. For instance, the highly hygroscopic and deliquescent nature of sodium valproate presents unique challenges in solid dosage form development, a factor that is not mitigated by simply substituting with valproic acid [2]. Furthermore, while oral formulations may be bioequivalent in terms of total systemic exposure, differences in dissolution rates and absorption kinetics can lead to variations in peak plasma concentrations, potentially affecting experimental outcomes or clinical tolerability [3]. The specific crystalline form and hydration state of sodium valproate are also critical, as they can significantly alter the drug's stability, flow properties, and dissolution profile compared to other salts or forms [4].

Sodium Valproate (1069-66-5): A Quantitative Evidence Guide for Scientific Selection


Solid-State Physical Form Enables Direct Tablet Manufacturing

Sodium valproate is a solid at room temperature (20°C to 30°C), with a melting point of approximately 300°C, making it suitable for the manufacture of solid dosage forms like tablets. In contrast, its closest analog, valproic acid, is a liquid at room temperature and is therefore unsuitable for direct compression or solid formulation without additional processing [1]. This fundamental difference in physical state is the primary reason sodium valproate, rather than the free acid, is selected for the vast majority of solid oral drug products.

Formulation Science Pharmaceutical Manufacturing Solid Dosage Forms

High Aqueous Solubility Facilitates IV Formulation and Rapid Dissolution

Sodium valproate exhibits significantly higher aqueous solubility compared to valproic acid. It is reported as freely soluble in water and ethanol (approx. 750 g/L) [1], or at a concentration of 50 mg/mL . This is in stark contrast to valproic acid, which is described as 'slightly soluble' in water [2]. This difference is critical for the development of parenteral formulations and for achieving rapid dissolution of immediate-release oral dosage forms.

Preclinical Formulation Bioavailability Analytical Method Development

HDAC Inhibition Profile in Cell-Free Assays

Sodium valproate exhibits a specific inhibitory profile against histone deacetylase (HDAC) enzymes. In a comparative study, it showed IC50 values of 35.5 µM for HDAC1 and 59.3 µM for HDAC2. In comparison, another well-known short-chain fatty acid HDAC inhibitor, sodium butyrate, demonstrated IC50 values of 8.3 µM for HDAC1 and 7.0 µM for HDAC2 [1]. Other sources report an IC50 of 400 µM for HDAC1 and a general range of 0.5-2 mM for HDAC inhibition by sodium valproate [REFS-2, REFS-3].

Epigenetics HDAC Inhibition Cancer Research

Clinical Efficacy in Pediatric Generalized Epilepsy vs. Levetiracetam

In a randomized controlled trial of 211 pediatric patients (2-14 years) with generalized epilepsy, treatment with sodium valproate resulted in a significantly longer seizure-free duration compared to levetiracetam. The mean seizure-free duration was 153.61 ± 53.12 days in the sodium valproate group, versus 135.82 ± 68.79 days in the levetiracetam group [1]. Furthermore, the seizure-free outcome rate at six months was higher in the sodium valproate group (79.8%) compared to the levetiracetam group (66.7%) [1].

Pediatric Neurology Epilepsy Clinical Trial

Sodium Valproate (CAS 1069-66-5): High-Value Application Scenarios


Development of Solid Oral Dosage Forms

Sodium valproate is the active pharmaceutical ingredient (API) of choice for developing solid oral dosage forms, such as immediate-release and extended-release tablets. Its solid-state at room temperature is a prerequisite for common manufacturing processes like direct compression, wet granulation, and roller compaction, which are not feasible with the liquid parent compound, valproic acid [1].

In Vitro Studies Requiring Controlled and Reproducible Dosing

The high aqueous solubility of sodium valproate makes it the ideal form for preparing stock solutions and performing in vitro assays in cell culture or cell-free systems. This ensures complete dissolution and accurate, reproducible dosing in the experimental medium, a significant advantage over the poorly water-soluble valproic acid, which may require the use of organic co-solvents that can confound biological results [2].

Epigenetic and Cancer Research Models

Sodium valproate is used as a pharmacological tool compound in epigenetic research, specifically for its activity as a histone deacetylase (HDAC) inhibitor. Its well-characterized inhibition profile against Class I HDAC isoforms (e.g., IC50 of 35.5-400 µM for HDAC1) allows researchers to investigate the functional consequences of altering histone acetylation in various disease models, including cancer and neurodegenerative disorders [3].

Reference Standard for Analytical Method Development and Validation

Due to its defined physical and chemical properties, sodium valproate serves as a primary reference standard in analytical chemistry. It is used to develop and validate assay methods for the quantification of valproate in pharmaceutical preparations and biological fluids, employing techniques such as HPLC and GC. Its stability and high purity make it a reliable calibrator for ensuring the accuracy and precision of analytical results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Valproate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.